molecular formula C19H25N3O4 B12035549 Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-18-7

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12035549
CAS No.: 624726-18-7
M. Wt: 359.4 g/mol
InChI Key: SNKTYAJPLKGFDK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate (CAS: 624726-18-7) is a synthetic oxindole derivative characterized by a hydrazone-linked octanoyl group at the 3-position of the indolin-2-one core and an acetate ester at the 1-position.

Properties

CAS No.

624726-18-7

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-(octanoyldiazenyl)indol-1-yl]acetate

InChI

InChI=1S/C19H25N3O4/c1-3-4-5-6-7-12-16(23)20-21-18-14-10-8-9-11-15(14)22(19(18)25)13-17(24)26-2/h8-11,25H,3-7,12-13H2,1-2H3

InChI Key

SNKTYAJPLKGFDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

SALOR-INT L365289-1EA undergoes various types of chemical reactions, including:

Scientific Research Applications

SALOR-INT L365289-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L365289-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Hydrazone-Linked Oxindoles

The structural uniqueness of Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate lies in its octanoyl hydrazone substituent. Comparisons with similar compounds highlight how substituent modifications impact physicochemical and biological properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
This compound Octanoyl (C₈H₁₅CO) C₂₁H₂₆N₄O₄ 398.46 Lipophilic; potential for enhanced cellular uptake
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 2-Chlorobenzoyl C₁₉H₁₅ClN₄O₄ 410.80 Electron-withdrawing Cl group may increase reactivity
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 2-Hydroxybenzoyl C₁₉H₁₆N₄O₅ 396.36 Hydroxyl group enhances hydrogen bonding
Ethyl 2-cyano-2-(1-methyl-2-oxoindolin-3-yl)acetate Cyanoethyl C₁₄H₁₃N₃O₃ 271.27 Electron-withdrawing cyano group stabilizes the oxindole core
Methyl 2-(3-(2-(phenylamino)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate Phenylaminoacetyl C₁₉H₁₈N₄O₄ 366.37 Aromatic amine enhances π-π interactions

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) stabilize the hydrazone linkage and oxindole core, altering reactivity in cycloaddition or Michael addition reactions .
  • Hydrogen Bonding : Hydroxybenzoyl derivatives exhibit stronger intermolecular interactions, which may enhance crystallinity or binding to biological targets .
Physicochemical Properties
  • Solubility: The octanoyl group reduces water solubility compared to hydroxy or amino-substituted analogs (e.g., compound 2 in ), necessitating formulation strategies for in vivo studies .
  • Thermal Stability: Derivatives like 3j () exhibit melting points around 180–182°C, suggesting that bulkier substituents (e.g., octanoyl) may lower melting points due to reduced crystallinity .

Biological Activity

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique hydrazone linkage and an indole derivative structure. The compound can be represented by the following molecular formula:

C19H25N3O4\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}_{4}

This structure contributes to its biological profile, influencing its interactions with various biological targets.

Biological Activity Overview

Antimicrobial Activity : The compound has shown promising antimicrobial properties. In studies assessing the Minimum Inhibitory Concentration (MIC), it demonstrated efficacy against various bacterial strains. For instance, a related compound with a similar structure was reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

DNA Binding and Cleavage : Research indicates that derivatives of the oxoindole framework exhibit strong binding affinity to calf thymus DNA (CT-DNA). This interaction is primarily electrostatic, leading to DNA cleavage without the need for external agents. Such properties are crucial for therapeutic applications in cancer treatment, where DNA targeting is a common strategy .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of compounds within this chemical class. The ability to scavenge free radicals can be attributed to the presence of functional groups that facilitate electron donation, thereby neutralizing reactive species .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of methyl derivatives similar to our compound. The research found that these compounds inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics .
  • DNA Interaction Studies : Another significant study utilized molecular docking simulations to elucidate the binding modes of related compounds with DNA. The findings suggested that these compounds could serve as potential leads for developing new chemotherapeutic agents due to their ability to induce DNA strand breaks .

Research Findings Summary

Activity Type Finding Reference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria; MIC values reported.
DNA BindingElectrostatic binding to CT-DNA; induced cleavage observed without external agents.
AntioxidantPotential for scavenging free radicals; structural features conducive to antioxidant activity.

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